2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, piperazine, and cyclopentapyridazinone moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a pyrimidine derivative reacts with a piperazine derivative under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
InChI |
InChI=1S/C16H20N6O/c23-15-11-13-3-1-4-14(13)19-22(15)12-20-7-9-21(10-8-20)16-17-5-2-6-18-16/h2,5-6,11H,1,3-4,7-10,12H2 |
InChI Key |
RIGYLSUAVLXEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CN3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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